N-HYDROXY-N-METHYL-BUTANAMIDE

Description

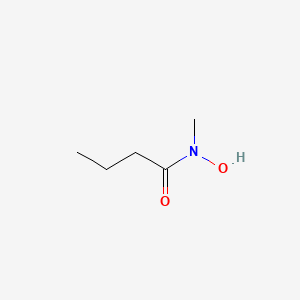

N-Hydroxy-N-Methyl-Butanamide is a hydroxamic acid derivative characterized by the molecular formula C₅H₁₁NO₂. Structurally, it consists of a butanamide backbone substituted with a hydroxyl group and a methyl group on the nitrogen atom (IUPAC name: N-hydroxy-N-methylbutanamide). Hydroxamic acids are renowned for their metal-chelating properties and biological activities, including antioxidant and enzyme-inhibitory effects.

Properties

CAS No. |

65753-90-4 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N-hydroxy-N-methylbutanamide |

InChI |

InChI=1S/C5H11NO2/c1-3-4-5(7)6(2)8/h8H,3-4H2,1-2H3 |

InChI Key |

DJQAPXOHSUIFSU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N(C)O |

Canonical SMILES |

CCCC(=O)N(C)O |

Other CAS No. |

65753-90-4 |

Synonyms |

N-methyl butyrohydroxamic acid NMBH acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-HYDROXY-N-METHYL-BUTANAMIDE can be synthesized through the N-alkylation of simple O-substituted hydroxylamine with a variety of alkylating agents . The process typically involves the reaction of hydroxylamine with a carboxylic acid derivative under controlled conditions to form the desired hydroxamic acid . Enzymatic synthesis methods using lipase, nitrilase, and amidase have also been reported, offering a more environmentally friendly approach with higher purity products .

Industrial Production Methods: Large-scale synthesis of hydroxamic acids, including this compound, by chemical routes can be expensive and may result in several by-products as impurities . Enzyme-mediated synthesis, on the other hand, produces pure products under mild conditions, such as optimal temperature and pH . This method is gaining popularity in industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-HYDROXY-N-METHYL-BUTANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the hydroxylamine group, which can interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and alkylating agents . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines .

Scientific Research Applications

N-HYDROXY-N-METHYL-BUTANAMIDE finds applications in various scientific research fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a chelating agent to form stable complexes with metal ions . Additionally, it is used in industrial processes such as wastewater treatment and nuclear technology .

Mechanism of Action

The mechanism of action of N-HYDROXY-N-METHYL-BUTANAMIDE involves its ability to form stable chelates with metal ions . This chelation process is facilitated by the hydroxylamine group, which binds to metal ions and forms a stable complex . The molecular targets and pathways involved in this process include various enzymatic reactions that facilitate the movement of metal ions within cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table compares N-Hydroxy-N-Methyl-Butanamide with structurally related compounds:

Key Observations:

Chain Length and Lipophilicity :

- N-Hydroxyoctanamide (C₈ chain) exhibits greater lipophilicity compared to This compound (C₄ chain), which may influence membrane permeability in biological systems .

- Shorter chains (e.g., butanamide) typically enhance water solubility, favoring applications in aqueous environments.

The methyl group on the nitrogen in the target compound may sterically hinder interactions with enzymes or metals compared to unsubstituted hydroxamic acids.

Functional Group Contrasts :

- n-Butylamine (a primary amine) is highly basic and forms salts with acids, whereas hydroxamic acids like This compound exhibit metal-chelating capabilities due to the hydroxylamine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.